molecular formula C14H20OS B14833554 (2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane

(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14833554
M. Wt: 236.37 g/mol
InChI Key: DDSZPDINFDALAC-UHFFFAOYSA-N
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Description

(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the use of Grignard reagents or organolithium reagents to introduce the tert-butyl and cyclopropoxy groups onto the phenyl ring. The methylsulfane group can then be introduced through a nucleophilic substitution reaction using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the desired reactions while minimizing side reactions is also crucial. Purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxygen atoms from the sulfoxide or sulfone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

    Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (2-Tert-butyl-6-methylphenyl)(methyl)sulfane
  • (2-Tert-butyl-6-isopropylphenyl)(methyl)sulfane
  • (2-Tert-butyl-6-cyclopropoxyphenyl)(ethyl)sulfane

Uniqueness

(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to similar compounds

Properties

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropyloxy-2-methylsulfanylbenzene

InChI

InChI=1S/C14H20OS/c1-14(2,3)11-6-5-7-12(13(11)16-4)15-10-8-9-10/h5-7,10H,8-9H2,1-4H3

InChI Key

DDSZPDINFDALAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)SC

Origin of Product

United States

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